Welcome to the BenchChem Online Store!
molecular formula C14H20BrNO3 B8290594 N-(4-Bromo-2,6-dimethoxy-phenyl)-3,3-dimethyl-butanamide

N-(4-Bromo-2,6-dimethoxy-phenyl)-3,3-dimethyl-butanamide

Cat. No. B8290594
M. Wt: 330.22 g/mol
InChI Key: FKQQHTJADXIUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08293911B2

Procedure details

Toluene (6 mL) was degassed with nitrogen for 15 min in a 10 mL of microwave tube, then N-(4-bromo-2,6-dimethoxy phenyl)-3,3-dimethyl butanamide (200 mg, 0.6 mmol) and 1,2,3,4-tetrahydroisoquinoline (96 mg, 0.72 mmol) was added, followed by potassium tert-butoxide (101 mg, 0.9 mmol), bis(dibenzylidene acetone)palladium (17 mg, 0.03 mmol), and 2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl (24 mg, 0.06 mmol). The reaction tube was sealed and reacted in microwave at 100° C. for 2 hours. The reaction mixture was purified by silica gel column (ISCO, hexane/EtOAc, 0-40%, 40 min) to give pure compound as a white solid. 1H-NMR (DMSO-d6, 400 MHz): δ 8.36 (brs, 1H, exchangeable with D2O), 7.20 (m, 4H), 6.25 (s, 2H), 4.41 (s, 2H), 3.72 (s, 6H), 3.55 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.0 Hz, 2H), 2.07 (s, 2H), 1.03 (s, 9H). MS: 383 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
[Compound]
Name
2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl
Quantity
24 mg
Type
reactant
Reaction Step Three
Quantity
17 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][C:11](=[O:17])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:4]([O:18][CH3:19])[CH:3]=1.[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][NH:21]1.CC(C)([O-])C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]1[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][C:11](=[O:17])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[C:4]([O:18][CH3:19])[CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)NC(CC(C)(C)C)=O)OC
Name
Quantity
96 mg
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl
Quantity
24 mg
Type
reactant
Smiles
Step Four
Name
Quantity
17 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene (6 mL) was degassed with nitrogen for 15 min in a 10 mL of microwave tube
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
CUSTOM
Type
CUSTOM
Details
reacted in microwave at 100° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column (ISCO, hexane/EtOAc, 0-40%, 40 min)
Duration
40 min
CUSTOM
Type
CUSTOM
Details
to give pure compound as a white solid

Outcomes

Product
Name
Type
Smiles
C1N(CCC2=CC=CC=C12)C1=CC(=C(C(=C1)OC)NC(CC(C)(C)C)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.